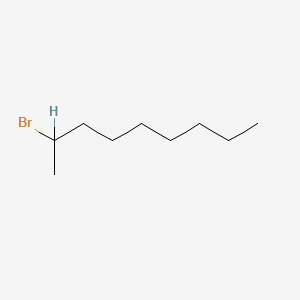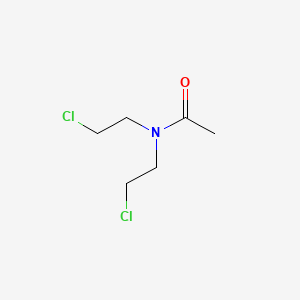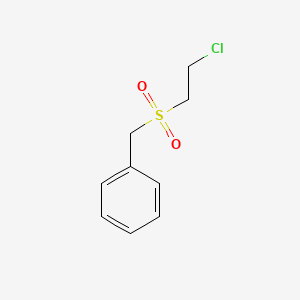
Sulindac sulfone
Vue d'ensemble
Description
Exisulind, also known by its trade name Aptosyn, is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac. It is a selective apoptotic anti-neoplastic drug that induces apoptosis in precancerous and cancerous cells by inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). This compound has shown promise in the treatment and prevention of various cancers, including colorectal, lung, and prostate cancers .
Méthodes De Préparation
The synthesis of Exisulind involves several steps:
- p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium propionate to form p-fluoro-alpha-methylcinnamic acid.
Hydrogenation: The resulting compound is hydrogenated over palladium on carbon in ethanol to yield p-fluoro-alpha-methylhydrocinnamic acid.
Cyclization: This intermediate undergoes cyclization with polyphosphoric acid to produce 6-fluoro-2-methylindanone.
Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and then hydrolyzed to form 5-fluoro-2-methylindenyl-3-acetic acid.
Final Steps: This compound is then condensed with p-methylthiobenzaldehyde and oxidized to yield the final product, Exisulind.
Analyse Des Réactions Chimiques
Exisulind undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to its sulfoxide form.
Applications De Recherche Scientifique
Exisulind has been extensively studied for its potential in cancer therapy. It has shown efficacy in inhibiting tumor growth in rodent models of colon, breast, prostate, and lung cancers. It is also being investigated for its role in preventing the recurrence of polyps in patients with familial adenomatous polyposis. Additionally, Exisulind has been found to enhance the antiproliferative effects of other chemotherapeutic agents such as gemcitabine, vinorelbine, and irinotecan .
Mécanisme D'action
Exisulind exerts its effects by inhibiting cGMP-PDE, leading to sustained elevation of cGMP levels. This elevation activates protein kinase G, which in turn induces apoptosis in cancer cells. The compound specifically targets precancerous and cancerous cells due to their overexpression of cGMP-PDE. This mechanism is independent of cyclooxygenase inhibition, making Exisulind unique among its class .
Comparaison Avec Des Composés Similaires
Exisulind is compared with other sulindac derivatives, such as sulindac sulfoxide and sulindac sulfide. Unlike these compounds, Exisulind does not inhibit cyclooxygenase enzymes, which reduces the risk of gastrointestinal side effects. Other similar compounds include:
Sulindac: A nonsteroidal anti-inflammatory drug with known effects on prostaglandin synthesis.
Sulindac Sulfoxide: An oxidative metabolite of sulindac with anti-inflammatory properties.
Sulindac Sulfide: Another metabolite of sulindac that has shown chemopreventive potential
Exisulind’s unique mechanism of action and its ability to induce apoptosis without affecting cyclooxygenase enzymes make it a promising candidate for cancer therapy and prevention.
Propriétés
Formule moléculaire |
C20H17FO4S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23) |
Clé InChI |
MVGSNCBCUWPVDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzo[g]indole](/img/structure/B1329717.png)





![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)






